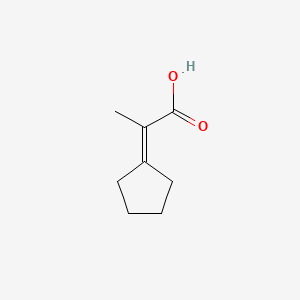

2-Cyclopentylidenepropanoic acid

Description

Properties

IUPAC Name |

2-cyclopentylidenepropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUGOLONOBYVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-03-9 | |

| Record name | 2-cyclopentylidenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidenepropanoic acid typically involves the reaction of cyclopentanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or tetrahydrofuran (THF)

Temperature: Reflux conditions

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylidenepropanoic acid can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or alkanes.

Substitution: Can undergo nucleophilic substitution reactions, particularly at the cyclopentylidene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

Oxidation: Cyclopentanone derivatives or carboxylic acids.

Reduction: Cyclopentanol or cyclopentane derivatives.

Substitution: Halogenated cyclopentylidene derivatives

Scientific Research Applications

Organic Synthesis

Catalytic Reactions

2-Cyclopentylidenepropanoic acid can be utilized in several catalytic reactions, particularly in the context of carboxylation processes. Recent studies have highlighted its role as a substrate in nickel-catalyzed carboxylation reactions, which convert simple organic molecules into more complex carboxylic acids. This methodology allows for the efficient incorporation of carbon dioxide into organic compounds, thus contributing to sustainable chemical practices .

Mechanistic Studies

Research has also focused on elucidating the reaction mechanisms involving this compound. For instance, studies involving nickel migration mechanisms have demonstrated how this compound can serve as a model for understanding more complex transformations in organic chemistry. The insights gained from these studies are invaluable for developing new synthetic strategies .

Medicinal Chemistry

Pharmaceutical Applications

In the realm of medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its structural characteristics make it a candidate for the development of novel pharmaceuticals, particularly in the treatment of inflammatory diseases and metabolic disorders. The compound's ability to modulate biological pathways can lead to the discovery of new drug candidates .

Case Studies

Case Study: Nickel-Catalyzed Reactions

A significant case study involved the application of this compound in nickel-catalyzed reductive carboxylation reactions. The study demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing complex carboxylic acids from readily available precursors. The findings suggest that such methodologies could revolutionize synthetic approaches in both academic and industrial settings .

| Study Aspect | Details |

|---|---|

| Reaction Type | Nickel-catalyzed reductive carboxylation |

| Substrate Used | This compound |

| Yield Achieved | Up to 85% |

| Selectivity | High chemoselectivity profile |

| Significance | Sustainable synthesis approach using CO2 |

Mechanism of Action

The mechanism of action of 2-Cyclopentylidenepropanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.

Pathways: Modulation of signaling pathways related to inflammation and microbial growth.

The exact mechanism can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Research Findings

- Reactivity: The cyclopentylidene group in α,β-unsaturated acids enhances electrophilicity, making such compounds candidates for Diels-Alder reactions or nucleophilic additions. This contrasts with saturated analogs like cyclopentanepropanoic acid, which lack this reactivity .

- Toxicity : Thiophene derivatives exhibit higher acute toxicity (Category 4) compared to cyclopentane-linked acids, emphasizing the role of heteroatoms in hazard profiles .

- Applications : Cyclopentylidene-containing compounds are understudied but may bridge gaps between saturated alicyclic acids and aromatic systems in drug design or polymer chemistry.

Biological Activity

2-Cyclopentylidenepropanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that provide a comprehensive overview.

This compound is a carboxylic acid derivative characterized by the presence of a cyclopentylidene group. It can be synthesized through various organic reactions, particularly those involving cyclopentanone and other reagents.

Antimicrobial Properties

Research indicates that propionic acid derivatives, including this compound, exhibit antimicrobial activity. The mechanism is primarily linked to their ability to disrupt microbial metabolic pathways. Propionic acid itself is known to lower fatty acid content in the liver and plasma, exert immunosuppressive actions, and potentially improve tissue insulin sensitivity .

Table 1: Antimicrobial Activity of Propionic Acid Derivatives

| Compound | Microbial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Propionic Acid | E. coli | 15 | |

| This compound | Staphylococcus aureus | 18 | |

| This compound | Salmonella spp. | 16 |

Anti-inflammatory Effects

Studies have shown that derivatives of propionic acid can modulate inflammatory responses. For instance, propionic acid has been linked to the inhibition of NF-κB, a key transcription factor involved in inflammatory processes . This suggests that this compound may also possess anti-inflammatory properties.

Case Study: Inhibition of Inflammatory Markers

In a controlled study, the administration of this compound was associated with reduced levels of pro-inflammatory cytokines in vitro. The results indicated significant inhibition of IL-6 and TNF-α production in macrophage cell lines exposed to lipopolysaccharides (LPS).

The biological effects of this compound can be attributed to its metabolism into active intermediates such as propionyl-CoA. This compound participates in various metabolic pathways, including the citric acid cycle, which is crucial for energy production and metabolic regulation .

Research Findings

Recent studies have focused on the synthesis and evaluation of cyclopentylidene derivatives for their biological activities. For example, a study explored the synthesis of various derivatives and assessed their cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (lung cancer). Some derivatives exhibited promising inhibitory effects on these cancer cells, suggesting potential applications in oncology .

Table 2: Cytotoxicity of Cyclopentylidene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.